![molecular formula C19H19N3O5S B2756229 Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 952988-47-5](/img/structure/B2756229.png)
Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Scientific Research Applications
Synthesis and Structural Analysis
- A study reported the synthesis of derivatives related to the compound , showcasing the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. This process involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives under specified conditions. The synthesis aimed at generating compounds with potential for further pharmacological evaluation, highlighting the chemical versatility and reactivity of such molecular frameworks (H. M. Mohamed, 2014).
Pharmacological Potential
- Another significant research area involves the pharmacological evaluation of synthesized compounds. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural motifs with the target compound, were synthesized and evaluated as glutaminase inhibitors. These studies are crucial for understanding the biological activities of these compounds and their potential therapeutic applications. One of the analogs showed similar potency to BPTES and improved solubility, indicating its potential in attenuating the growth of certain cancer cells (K. Shukla et al., 2012).
Antioxidant and Antimicrobial Activities
- The exploration of antioxidant and antimicrobial activities is another vital research domain. A study described the microwave-assisted synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities. Such research underscores the importance of these compounds in developing new therapeutic agents with specific biological activities (M. Youssef & M. A. Amin, 2012).
Molecular Docking and Inhibition Studies
- Molecular docking and inhibition studies of novel compounds, including those structurally similar to Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate, have been conducted to assess their potential as inhibitors against specific enzymes. This type of research is foundational for drug discovery, providing insights into the interaction mechanisms between potential therapeutic compounds and their biological targets (Ayesha Babar et al., 2017).
Mechanism of Action
Target of Action
Compounds with thiazole and isoxazole rings have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
ethyl 2-[2-[[2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-26-18(24)10-14-11-28-19(20-14)21-17(23)9-13-8-16(27-22-13)12-4-6-15(25-2)7-5-12/h4-8,11H,3,9-10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYFLYHSDWDLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.